

Application Notes and Protocols for CCG 203769 in Parkinson's Disease Research

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Compound of Interest

Compound Name: CCG 203769

Cat. No.: B2653741

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Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Current treatments primarily focus on dopamine replacement therapies, which can have limitations and long-term side effects.[2] A promising alternative therapeutic strategy involves targeting non-dopaminergic pathways that modulate striatal signaling. One such target is the Regulator of G-protein Signaling 4 (RGS4), a protein that attenuates G-protein-coupled receptor (GPCR) signaling.[3]

CCG 203769 is a potent and selective small-molecule inhibitor of RGS4.[3][4] It covalently binds to RGS4, blocking its interaction with G α subunits and thereby enhancing GPCR signaling.[3] In preclinical models of Parkinson's disease, inhibition of RGS4 by **CCG 203769** has been shown to alleviate motor deficits, suggesting its potential as a novel therapeutic agent.[4] These application notes provide detailed protocols for utilizing **CCG 203769** in both in vitro and in vivo research models of Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CCG 203769** based on published studies.

Table 1: In Vitro Activity of **CCG 203769**

| Parameter | Value | Assay | Source |
|------------------|------------------------------------------------|---------------------------------------------------|--------|
| IC ₅₀ | 17 nM | RGS4-Gαo protein-protein interaction (bead-based) | [3][4] |
| Selectivity | 8- to >6,000-fold over other RGS proteins | Bead-based protein interaction assay | |
| Selectivity | >300-fold over GSK-3β | Biochemical assay | |
| Mechanism | Covalent inhibitor, blocks RGS4-Gα interaction | Biochemical and cellular assays | [3] |

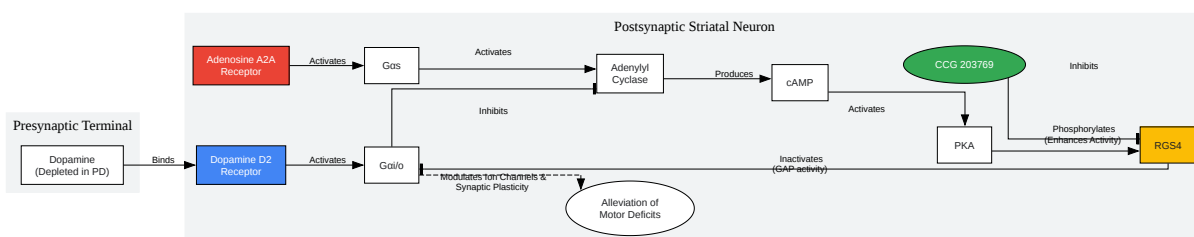
Table 2: In Vivo Efficacy of **CCG 203769** in a Parkinson's Disease Model

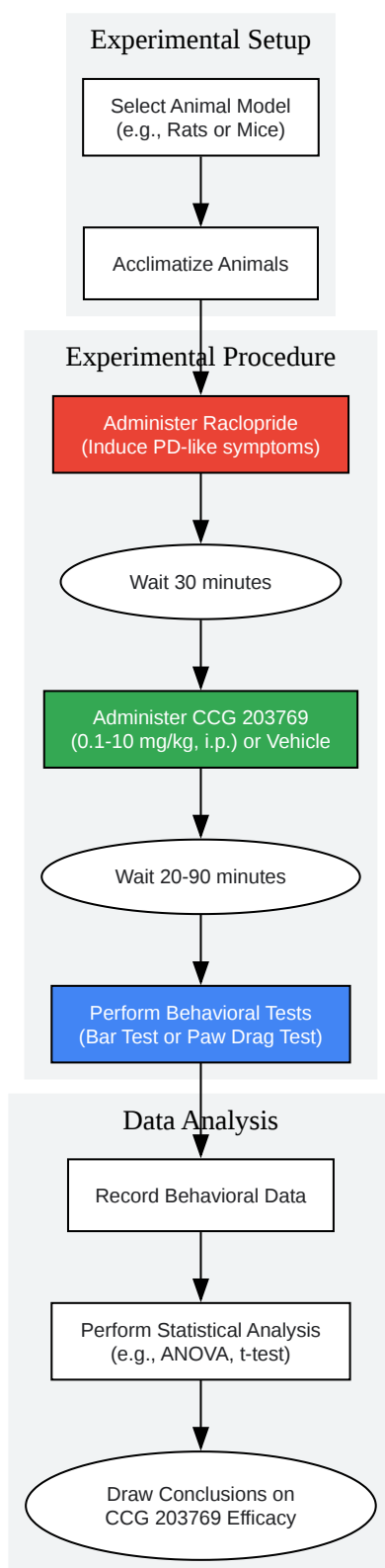
| Animal Model | Behavioral Test | Dosing (CCG 203769) | Route | Effect | Source |
|---------------------------------------|--------------------------------|---------------------|-------|---------------------------------------|--------|
| Rat (Raclopride-induced bradykinesia) | Bar Test (increased hang time) | 0.1 - 10 mg/kg | i.p. | Rapid reversal of increased hang time | [4] |
| Mouse (Raclopride-induced akinesia) | Paw Drag Test | 0.1 - 10 mg/kg | i.p. | Reversal of paw drag | [4] |

Signaling Pathway

In the striatum, dopamine D2 receptors and adenosine A2A receptors play a crucial role in modulating neuronal activity. RGS4 is a key protein that links the signaling of these receptors. [5] In a dopamine-depleted state, as seen in Parkinson's disease, RGS4 activity is enhanced,

which dampens the signaling of G-protein coupled receptors, contributing to motor deficits.[6]
By inhibiting RGS4, **CCG 203769** can restore the normal signaling balance in striatal neurons.





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